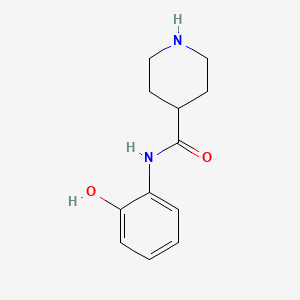

N-(2-hydroxyphenyl)piperidine-4-carboxamide

Descripción general

Descripción

N-(2-hydroxyphenyl)piperidine-4-carboxamide: is an organic compound with the molecular formula C12H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a hydroxyphenyl group attached to the nitrogen atom of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-hydroxyphenyl)piperidine-4-carboxamide typically begins with piperidine and 2-hydroxybenzoic acid.

Reaction Steps:

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods:

Large-Scale Synthesis: For industrial production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(2-hydroxyphenyl)piperidine-4-carboxamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationship

The synthesis of N-(2-hydroxyphenyl)piperidine-4-carboxamide involves several steps, including the amidation of phenethylamines followed by cyclization reactions. The structural modifications significantly affect the biological activity of the compound. For instance, the introduction of different substituents on the piperidine ring can enhance its binding affinity to specific GPCRs.

Key Findings on Structure-Activity Relationship:

- Substituent Positioning : The position of substituents on the piperidine and aromatic rings is crucial for the compound's efficacy.

- Binding Affinity : Variations in structure lead to differing affinities for dopamine D2 and serotonin 5-HT2A receptors, which are important targets in psychopharmacology .

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of this compound:

-

Antipsychotic Activity :

- D2AAK4 has been shown to exhibit an atypical antipsychotic profile. It interacts with dopamine D2 receptors and serotonin 5-HT2A receptors, suggesting its utility in managing symptoms associated with schizophrenia and other mood disorders .

- In vivo studies demonstrated that D2AAK4 could reduce amphetamine-induced hyperactivity in animal models, indicating its potential as an antipsychotic agent .

- Cognitive Enhancement :

- Anxiogenic Properties :

Study 1: Behavioral Assessment

In a study assessing the behavioral effects of D2AAK4 at a dose of 100 mg/kg administered intraperitoneally, results indicated significant reductions in hyperactivity and improvements in memory tasks compared to control groups. These findings support the hypothesis that D2AAK4 may serve dual roles in modulating both psychotic symptoms and cognitive functions .

Study 2: Molecular Interaction Analysis

Molecular docking studies revealed that D2AAK4 forms electrostatic interactions with key residues in GPCRs, particularly at the conserved Asp 3.32 position of dopamine receptors. This interaction is pivotal for its antagonist activity at these sites, further validating its role as a multitarget ligand .

Mecanismo De Acción

Molecular Targets and Pathways:

Enzyme Interaction: N-(2-hydroxyphenyl)piperidine-4-carboxamide interacts with enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.

Cell Signaling: The compound may also affect cell signaling pathways by modulating the activity of receptors or other signaling molecules.

Comparación Con Compuestos Similares

N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide: This compound has a chlorine atom substituted at the 5-position of the phenyl ring, which can alter its reactivity and biological activity.

Uniqueness:

Structural Features: The presence of the hydroxy group on the phenyl ring and the piperidine ring structure makes this compound unique in its class.

Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, adds to its versatility in research and industrial applications.

Actividad Biológica

N-(2-hydroxyphenyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for aminergic G protein-coupled receptors (GPCRs). This article provides a comprehensive overview of its biological activity, including research findings, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 2-hydroxyphenyl group and a carboxamide functional group. Its molecular formula is CHNO\ and it has a molecular weight of approximately 220.27 g/mol. The unique hydroxyl substitution on the aromatic ring enhances its interaction profile with GPCRs compared to other piperidine derivatives.

The compound acts primarily through interactions with various GPCRs, particularly dopamine receptors. Studies have shown that this compound forms stable interactions with these receptors, maintaining significant contact with conserved residues, which suggests its efficacy and specificity as a ligand.

Interaction with Receptors

- Dopamine Receptors : It exhibits an atypical antipsychotic profile, reducing amphetamine-induced hyperactivity and improving memory consolidation in behavioral tests .

- Serotonin Receptors : The compound also shows notable affinity for serotonin receptors, indicating potential applications in treating mood disorders .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antipsychotic Properties : Demonstrated through in vivo studies where it reduced hyperactivity and improved cognitive functions .

- Anxiogenic Effects : Behavioral tests have shown that it may induce anxiety-like behaviors, suggesting a complex pharmacological profile that requires further exploration .

- Potential Anticancer Activity : Preliminary studies suggest possible anticancer properties, although detailed investigations are still needed to confirm these findings.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)piperidine-4-carboxamide | Similar piperidine structure with para substitution | Potential antipsychotic activity |

| 1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)... | Contains sulfonyl group | Enhanced binding affinity for GPCRs |

| Piperidine-4-carboxylic acid | Basic piperidine structure without aromatic substitution | Limited biological activity compared to derivatives |

| This compound | Hydroxyl substitution on aromatic ring | Significant interaction with GPCRs |

This table highlights the unique characteristics of this compound that may contribute to its varied biological activities.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Behavioral Studies : Research demonstrated that at doses of 100 mg/kg, the compound significantly decreased amphetamine-induced hyperactivity in animal models, supporting its potential use as an antipsychotic agent .

- Molecular Dynamics Simulations : These studies revealed that the compound maintains crucial interactions within the binding site of dopamine receptors, enhancing our understanding of its mechanism of action.

- In Vitro Assays : Functional assays have shown that this compound can modulate cAMP signaling pathways in cells expressing human dopamine D receptors, indicating its role as a potential therapeutic candidate for neurological disorders .

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJHELFEUYWSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262251 | |

| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885524-82-3 | |

| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885524-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.